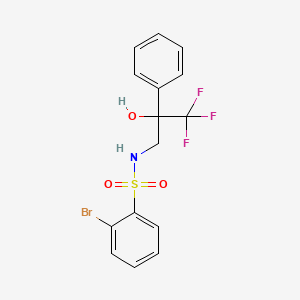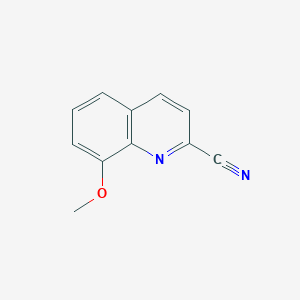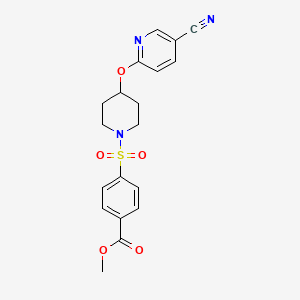![molecular formula C7H5F3N4 B2514230 3-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-6-アミン CAS No. 1713160-74-7](/img/structure/B2514230.png)
3-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-6-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its rigidity and planarity, making it a privileged scaffold for drug design and discovery .
科学的研究の応用
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Due to its photophysical properties, it is used in the development of materials for optoelectronic applications.
Biological Research: The compound is studied for its enzymatic inhibitory activity, particularly against monoamine oxidase B, which is a target in neurodegenerative disorders.
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine belongs, have been associated with various biological activities, including acting as kinase inhibitors .
Mode of Action
It’s worth noting that compounds within the pyrazolo[1,5-a]pyrimidine class have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with a variety of biological properties, suggesting they may interact with multiple pathways .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . This inhibition occurs through binding interactions with the ATP-binding site of CDK2, leading to the disruption of the enzyme’s activity. Additionally, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine interacts with various proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine on cells are diverse and significant. It has been observed to induce cell cycle arrest in the G0-G1 phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways, particularly those involving CDK2 and other kinases, resulting in altered gene expression and cellular metabolism . In cancer cells, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine has demonstrated cytotoxic effects, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest. Additionally, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine can lead to sustained inhibition of CDK2 activity and persistent cell cycle arrest . These findings highlight the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK2 activity and induce cell cycle arrest without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings emphasize the importance of dose optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . These distribution patterns are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine plays a critical role in its activity and function. The compound has been observed to localize in the nucleus, where it interacts with nuclear proteins and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Understanding the subcellular localization of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is essential for elucidating its mechanism of action and potential therapeutic targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method reported involves the Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . This reaction uses a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination and achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high efficiency and yield in an industrial setting .
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-5 position.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent method for functionalizing this compound.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses aryl or heteroaryl boronic acids, a palladium catalyst (e.g., XPhosPdG2), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., toluene) under microwave irradiation.
Major Products
類似化合物との比較
Similar Compounds
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development, offering advantages over similar compounds in terms of pharmacokinetic properties .
特性
IUPAC Name |
3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-2-13-14-3-4(11)1-12-6(5)14/h1-3H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFFTINCMLBHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2514154.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate](/img/structure/B2514155.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2514156.png)
![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2514157.png)
![2-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2514159.png)
![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2514162.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2514168.png)
![benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2514170.png)
